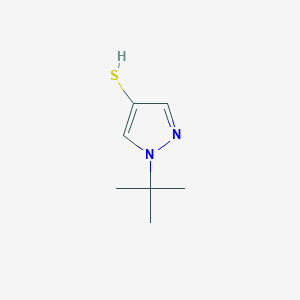
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 3,3-dimethylbutanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the precursor is continuously fed into a reactor with the fluorinating agent. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of 4,4-difluoro-3,3-dimethylbutanone.
Reduction: Formation of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanol.
Substitution: Formation of 4,4-diiodo-2-hydroxy-3,3-dimethylbutanoic acid.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups facilitate binding to active sites, leading to modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid: Similar structure but with an additional fluorine atom.
4,4-Difluoro-3,3-dimethylbutanoic acid: Lacks the hydroxyl group.
4,4-Difluoro-2-hydroxy-3,3-dimethylpentanoic acid: Longer carbon chain.
Uniqueness
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group makes it particularly versatile for various applications.
Propiedades
Fórmula molecular |
C6H10F2O3 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H10F2O3/c1-6(2,5(7)8)3(9)4(10)11/h3,5,9H,1-2H3,(H,10,11) |
Clave InChI |
BIZIZEYHHOFRPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



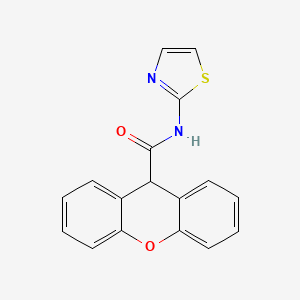



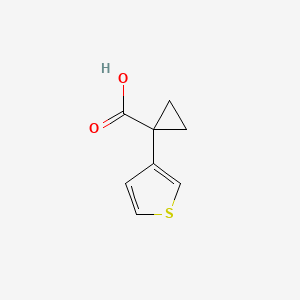
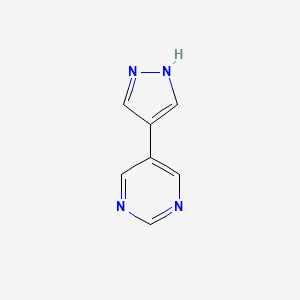
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
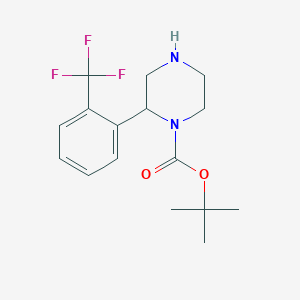

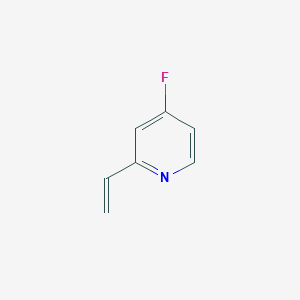
![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)

